molecular formula C22H19N5O5 B2354836 methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-59-7

methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate

Cat. No. B2354836
CAS RN: 1251692-59-7
M. Wt: 433.424
InChI Key: KFNIOJLJEWEVSR-UHFFFAOYSA-N
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Description

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a type of triazole . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

Triazoles can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry, form complexes with metals, and undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its specific structure and the nature of its functional groups. Triazoles generally have good thermal and chemical stability .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate serves as a reagent or intermediate in synthesizing a wide range of heterocyclic systems, including pyridines, pyrimidines, triazoles, and others. These compounds are synthesized via various reactions, involving condensation, cyclization, and functionalization processes, to generate novel structures with potential biological activities (Toplak et al., 1999).

Antibacterial and Antifungal Activities

Some derivatives synthesized from this compound have been evaluated for their antimicrobial properties. Research has shown that certain synthesized compounds exhibit significant antibacterial and antifungal activities, suggesting their potential as therapeutic agents (Hassan, 2013).

Application in Organic Synthesis

The compound also finds application in organic synthesis as a precursor for the preparation of various heterocyclic structures. These structures are of interest due to their potential pharmacological activities and as key building blocks in organic chemistry (Stanovnik et al., 1990).

Potential Insecticidal Activities

In addition to its role in synthesizing heterocyclic compounds with potential antimicrobial activities, research has also explored the insecticidal properties of synthesized derivatives. These studies aim to identify new, effective compounds for controlling agricultural pests, thereby contributing to the field of agrochemical research (Fadda et al., 2017).

Novel Synthetic Methods

Research involving this compound also contributes to the development of novel synthetic methods and strategies for constructing complex heterocyclic frameworks. These methods enhance the efficiency and diversity of synthetic chemistry, enabling the exploration of new pharmacologically relevant compounds (Raboisson et al., 2003).

Future Directions

Triazoles are a focus of ongoing research due to their wide range of biological activities. Future work could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on the triazole scaffold .

properties

IUPAC Name

methyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O5/c1-14-7-9-15(10-8-14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-17-6-4-3-5-16(17)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNIOJLJEWEVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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